molecular formula C4H4ClNS B3031711 5-Chlorothiophen-2-amine CAS No. 63806-78-0

5-Chlorothiophen-2-amine

Cat. No.: B3031711
CAS No.: 63806-78-0
M. Wt: 133.6 g/mol
InChI Key: PCHBMNCFKJKQPA-UHFFFAOYSA-N
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Description

5-Chlorothiophen-2-amine is an organic compound with the molecular formula C4H4ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 5-position and an amine group at the 2-position of the thiophene ring

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 5-Chlorothiophen-2-amine in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-amine typically involves the halogenation of thiophene followed by amination. One common method includes the bromination of 2-chlorothiophene to form 2-bromo-5-chlorothiophene, which is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiophene derivatives.

    Substitution: Aminated thiophenes.

Scientific Research Applications

5-Chlorothiophen-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorothiophen-2-amine
  • 5-Bromothiophen-2-amine
  • 5-Methylthiophen-2-amine

Comparison: 5-Chlorothiophen-2-amine is unique due to the presence of both chlorine and amine groups, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits different electronic and steric properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-chlorothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-1-2-4(6)7-3/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHBMNCFKJKQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490501
Record name 5-Chlorothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63806-78-0
Record name 5-Chloro-2-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63806-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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